![molecular formula C16H14BrNO B2851417 2-allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol CAS No. 325472-91-1](/img/structure/B2851417.png)
2-allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is known for its unique structure, which includes an allyl group, a bromophenyl group, and a phenol group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol typically involves the reaction of 2-allylphenol with 4-bromobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imine linkage between the phenol and the bromophenyl group. Common catalysts used in this reaction include acids such as hydrochloric acid or sulfuric acid, which facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imine bond can be reduced to form amines.
Substitution: The bromine atom on the bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines derived from the reduction of the imine bond.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
2-Allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imine bond and bromophenyl group can interact with enzymes and receptors. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-Allyl-6-{[(4-bromophenyl)amino]methyl}phenol: Similar structure but with an amine instead of an imine bond.
2-Allyl-6-{[(4-chlorophenyl)imino]methyl}phenol: Similar structure but with a chlorine atom instead of a bromine atom.
2-Allyl-6-{[(4-fluorophenyl)imino]methyl}phenol: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness
2-Allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens, making this compound particularly interesting for research and applications.
Properties
IUPAC Name |
2-[(4-bromophenyl)iminomethyl]-6-prop-2-enylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO/c1-2-4-12-5-3-6-13(16(12)19)11-18-15-9-7-14(17)8-10-15/h2-3,5-11,19H,1,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLGLGIFEOWYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NC2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]oxolane-3-carboxamide](/img/structure/B2851336.png)
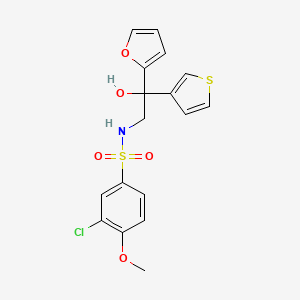
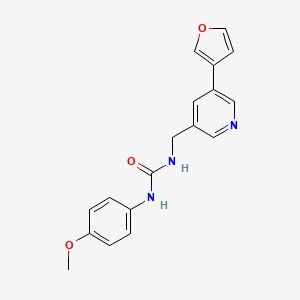
![N-(1-cyanocyclohexyl)-2-[[5-pyridin-3-yl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2851341.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea](/img/structure/B2851342.png)
![1-[4-(5-Chloropyrimidin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2851344.png)
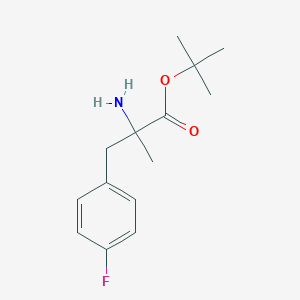
![4-(5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2851347.png)
![2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2851348.png)
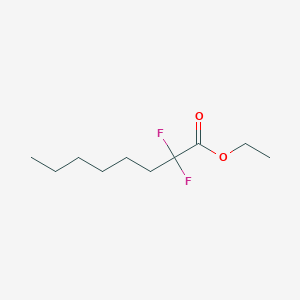
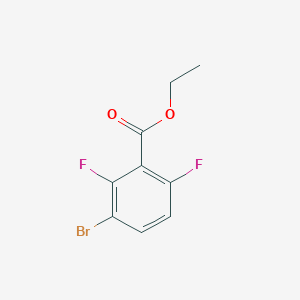
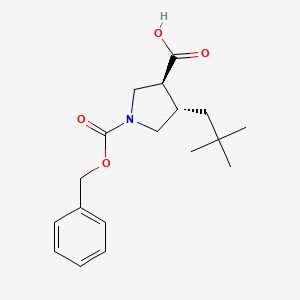
![N-(3-fluorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2851352.png)
![3-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2851354.png)
